Enterocin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Enterocin is a bacteriocin synthesized by lactic acid bacteria, particularly Enterococcus species. It is a class of polyketide antibiotics effective against various foodborne pathogens, including Listeria monocytogenes and Bacillus species . This compound and its derivatives are known for their antimicrobial properties, making them valuable in food preservation and safety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of enterocin involves a complex series of reactions. The key step in its synthesis is a late-stage biomimetic reaction cascade involving two intramolecular aldol reactions . The pivotal precursor for this cascade is assembled from three readily available building blocks, with a chiral dithioacetal core fragment originating from L-arabinose .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Enterococcus strains. The initial purification process includes ammonium sulfate precipitation, acetone precipitation, and ethanol extraction with macroporous resins . Advanced techniques such as cation-exchange chromatography and gel-filtration chromatography are used to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Enterocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The key reactions in its synthesis involve aldol condensations and oxidative rearrangements .

Common Reagents and Conditions:

Reduction: The reductase EncD selectively reduces the C7 keto group during the chain elongation process.

Substitution: The enzyme EncN catalyzes the ATP-dependent transfer of the benzoate to EncC, the acyl carrier protein.

Major Products: The major product formed from these reactions is the highly oxygenated polyketide this compound, characterized by its tricyclic-caged skeleton .

Applications De Recherche Scientifique

Enterocin has a wide range of scientific research applications:

Mécanisme D'action

Enterocin exerts its effects by disrupting the cell membrane potential of target bacteria, leading to cell death . It dissipates the membrane potential, causes loss of internal ATP, and exhibits bactericidal effects . The molecular targets include the bacterial cell membrane, where it forms pores that disrupt cellular processes .

Comparaison Avec Des Composés Similaires

Nisin: Another bacteriocin produced by lactic acid bacteria, known for its use in food preservation.

Pediocin: A bacteriocin with similar antimicrobial properties, used in the food industry.

Lacticin: A bacteriocin with a similar mode of action, targeting the bacterial cell membrane.

Uniqueness of Enterocin: this compound is unique due to its highly oxygenated polyketide structure and its effectiveness against a broad range of pathogens . Its tricyclic-caged skeleton and the specific enzymes involved in its biosynthesis set it apart from other bacteriocins .

Activité Biologique

Enterocin, a type of bacteriocin produced by various strains of Enterococcus, has garnered significant attention for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Overview of this compound

Enterocins are ribosomally synthesized peptides that exhibit antimicrobial activity against a range of Gram-positive and some Gram-negative bacteria. They are categorized into different classes based on their structure and mechanism of action. The most studied enterocins include this compound A, B, and AS-48, among others.

Antimicrobial Activity

Mechanism of Action

Enterocins exert their antimicrobial effects primarily through the disruption of bacterial cell membranes. They bind to specific receptors on the target bacteria, leading to pore formation and subsequent cell lysis. This mechanism is particularly effective against pathogenic strains such as Listeria monocytogenes, Staphylococcus aureus, and various multidrug-resistant Enterococcus species.

Efficacy Against Pathogens

Research indicates that enterocins demonstrate potent inhibitory effects against various pathogenic bacteria. For example:

- This compound A : Exhibits strong activity against E. faecium and E. faecalis, particularly strains resistant to vancomycin .

- This compound 12a : Shows broad-spectrum activity against Gram-negative pathogens like Salmonella enterica and Escherichia coli, while sparing beneficial gut lactobacilli .

- Synthetic Enterocins : Recent studies have reported that synthetic analogs of enterocins can enhance antimicrobial activity through synergistic effects when combined .

Table 1: Antimicrobial Activity of Different Enterocins

| This compound | Target Pathogens | Mechanism of Action |

|---|---|---|

| This compound A | E. faecium, E. faecalis | Pore formation in cell membranes |

| This compound 12a | S. enterica, Shigella flexneri | Cell membrane permeabilization |

| AS-48 | Listeria monocytogenes, MRSA | Disruption of cell wall synthesis |

| Synthetic L50A | C. perfringens, MRSA | Synergistic action with other enterocins |

Anticancer Potential

Recent studies have uncovered the anticancer properties of certain enterocins, particularly this compound 12a. This compound has shown selective cytotoxicity towards various human cancer cell lines while exhibiting negligible effects on non-malignant cells.

Case Study Findings

In a study evaluating the anticancer efficacy of this compound 12a:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), HCT-15 (colon cancer), and MG-63 (osteosarcoma).

- Results : At a concentration of 5 μg/ml, this compound 12a reduced cell viability significantly:

These results indicate that this compound 12a induces apoptosis-like morphological changes in cancer cells, suggesting its potential as an anticancer agent.

Table 2: Anticancer Activity of this compound 12a

| Cell Line | Viability (%) at 5 μg/ml |

|---|---|

| A549 | 8.4 |

| HeLa | 24.1 |

| HCT-15 | 23.2 |

| MG-63 | 34.3 |

Safety and Toxicity Profiles

The safety profile of enterocins has been evaluated in various studies. For instance, this compound AS-48 showed no cytotoxicity up to concentrations of 200 µg/ml in melanoma cell lines . Similarly, other studies have indicated low toxicity levels in mammalian cell lines, reinforcing the potential use of enterocins in therapeutic applications without significant adverse effects.

Propriétés

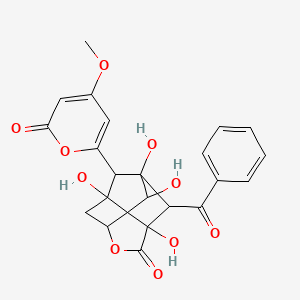

IUPAC Name |

2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBBEXWJRAPJIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.